Dihydrocannabielsoin
Description
Dihydrocannabielsoin (DHCBe) is a minor cannabinoid derivative structurally related to cannabielsoic acid (CBEA) and other hemp-derived phytocannabinoids. DHCBe shares a tricyclic terpenophenolic backbone common to cannabinoids but differs in functional group arrangement, which may influence its stability, bioavailability, and bioactivity.
Properties
Molecular Formula |
C21H32O3 |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
(5aS,6S,9S,9aR)-6-methyl-3-pentyl-9-propan-2-yl-7,8,9,9a-tetrahydro-5aH-dibenzofuran-1,6-diol |
InChI |
InChI=1S/C21H32O3/c1-5-6-7-8-14-11-16(22)19-17(12-14)24-20-18(19)15(13(2)3)9-10-21(20,4)23/h11-13,15,18,20,22-23H,5-10H2,1-4H3/t15-,18+,20-,21-/m0/s1 |
InChI Key |
CNKSTABSFLNANJ-MTOHEIAKSA-N |
Isomeric SMILES |
CCCCCC1=CC(=C2[C@H]3[C@@H](CC[C@]([C@H]3OC2=C1)(C)O)C(C)C)O |
Canonical SMILES |
CCCCCC1=CC(=C2C3C(CCC(C3OC2=C1)(C)O)C(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dihydrocannabielsoin typically involves the hydrogenation of cannabielsoin. This process can be carried out using a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction conditions must be carefully controlled to ensure the selective reduction of the double bonds without affecting other functional groups in the molecule .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using similar catalysts and conditions as in laboratory synthesis. The process must be optimized for yield and purity, often involving multiple purification steps such as chromatography to isolate the desired compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions: Dihydrocannabielsoin can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Further reduction can lead to the saturation of any remaining double bonds.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalysts like Pd/C or platinum oxide (PtO₂) under hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Alkylated or acylated derivatives of this compound.
Scientific Research Applications
Dihydrocannabielsoin has been studied for various scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of cannabinoids.
Biology: Investigated for its role in the metabolic pathways of cannabinoids and its potential effects on biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of cannabinoid-based products and formulations
Mechanism of Action
Dihydrocannabielsoin exerts its effects primarily through interaction with cannabinoid receptors in the body, specifically cannabinoid receptor types 1 and 2 (CB1 and CB2). These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, inflammation, and immune response. This compound may also interact with other molecular targets, including transient receptor potential vanilloid type 1 (TRPV1) and G protein-coupled receptor 55 (GPR55), contributing to its multimodal effects .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Molecular Characteristics
The table below compares key physicochemical properties of DHCBe with analogous cannabinoids identified in hemp seed extracts (e.g., cannabielsoic acid, dihydrocannabinol, and CBD) based on HPLC-DAD/ESI-MS² data :
| Compound | Molecular Formula | Molecular Weight (g/mol) | Retention Time (min) | Observed [M-H]⁻ (m/z) | Major Fragmentation Peaks (m/z) |
|---|---|---|---|---|---|
| Dihydrocannabielsoin* | C22H31O5 | 375.22 (theoretical) | ~44–45† | 373.21† | 205, 329, 311, 271‡ |
| Cannabielsoic acid | C22H29O5 | 374.21 | 44.2 | 373.2105 | 205(100), 329(94), 311(84) |
| Dihydrocannabinol | C21H28O2 | 312.21 | 39.4 | 311.2092 | 293(100), 311(82), 223(59) |
| Cannabidiol (CBD) | C21H30O2 | 314.22 | 40.7 | 313.2257 | 313(100), 201(96), 171(36) |
*Theoretical values for DHCBe inferred from structural analogs.
†Approximated based on retention time and mass trends of CBEA .
‡Fragmentation patterns align with terpene-core breakdown observed in CBEA .
Extraction and Solvent-Dependent Recovery
Studies on hemp seed extracts indicate that cannabinoid recovery is highly solvent-dependent. For example:
- CBEA and CBD are optimally extracted using polar solvents like ethanol-water mixtures, while dihydrocannabinol shows higher affinity for acetone .
- DHCBe’s extraction profile is unreported, but its structural similarity to CBEA suggests comparable solubility in polar aprotic solvents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
